molecular formula C15H13ClN2O4 B5685933 N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide

N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide

Cat. No. B5685933
M. Wt: 320.73 g/mol
InChI Key: IAVWSMUOGUUMKP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMNB is a derivative of 4-nitrobenzamide and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is not fully understood. However, studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to have significant biochemical and physiological effects. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide induces cell cycle arrest and apoptosis in cancer cells. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is also soluble in organic solvents, which makes it easy to use in various assays. However, one of the limitations of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide. One of the most significant directions is the development of new drugs based on N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide. Several analogs of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide have been synthesized and tested for their anticancer activity. Further studies are needed to determine the structure-activity relationship of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide and its analogs. Another future direction is the study of the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide. Further studies are needed to determine the exact mechanism by which N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide inhibits HDACs. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is another future direction. Further studies are needed to determine the optimal dosage and administration route of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide for its potential use as an anticancer drug.
Conclusion:
In conclusion, N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been synthesized using different methods and has been extensively studied for its potential applications in the development of new drugs for the treatment of cancer. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide inhibits the activity of HDACs, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has several advantages for lab experiments but also has some limitations. Several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide have been identified, including the development of new drugs, the study of the mechanism of action, and the study of the pharmacokinetics and pharmacodynamics of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide.

Synthesis Methods

N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide can be synthesized using different methods. One of the most common methods is the reaction between 4-chloro-2-methoxy-5-methylbenzylamine and 4-nitrobenzoyl chloride in the presence of a base. The reaction yields N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide as a yellow solid with a melting point of 214-215°C.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is in the development of new drugs for the treatment of cancer. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-9-7-13(14(22-2)8-12(9)16)17-15(19)10-3-5-11(6-4-10)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVWSMUOGUUMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide

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